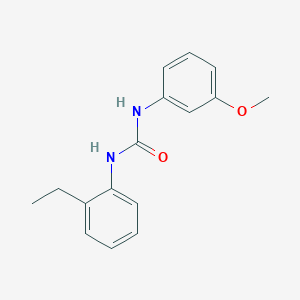
N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea, also known as EPMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. EPMU is a urea derivative that has shown promising results in scientific research, making it a subject of interest for scientists worldwide.
作用机制
The mechanism of action of N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, leading to the inhibition of various metabolic processes. This compound has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea in lab experiments is its ease of synthesis. This compound can be synthesized using standard laboratory equipment, making it accessible to researchers worldwide. Another advantage of using this compound in lab experiments is its potential applications in various fields, including medicine, agriculture, and materials science.
One of the limitations of using this compound in lab experiments is its relatively limited solubility in water. This can make it challenging to study the effects of this compound in aqueous environments. Another limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound.
未来方向
There are several future directions for the study of N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea. In medicine, further research is needed to fully understand the anticancer and anti-inflammatory properties of this compound. This could lead to the development of new treatments for cancer and inflammatory diseases.
In agriculture, further research is needed to fully understand the herbicidal and insecticidal properties of this compound. This could lead to the development of new herbicides and insecticides that are more environmentally friendly than current options.
In materials science, further research is needed to explore the potential applications of this compound as a building block for the synthesis of functional materials. This could lead to the development of new materials with unique properties and applications.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicine, agriculture, and materials science, make it a subject of interest for scientists worldwide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
合成方法
The synthesis of N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-ethylphenyl isocyanate with 3-methoxyaniline. This reaction leads to the formation of this compound, which is a white crystalline solid with a melting point of 162-164°C. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
N-(2-ethylphenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, this compound has been shown to have herbicidal properties. Studies have shown that this compound inhibits the growth of weeds by interfering with their metabolic processes. This compound has also been shown to have insecticidal properties, making it a potential candidate for the development of insecticides.
In materials science, this compound has been studied for its potential applications as a building block for the synthesis of functional materials. This compound has been shown to have the ability to form self-assembled monolayers on various substrates, making it a potential candidate for the development of functional materials.
属性
IUPAC Name |
1-(2-ethylphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-7-4-5-10-15(12)18-16(19)17-13-8-6-9-14(11-13)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFSEVSUKRPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(dimethylamino)-2-methylpropanamide](/img/structure/B5414543.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5414551.png)
![7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide](/img/structure/B5414553.png)
![3-{[1-(2-methyl-4-pyrimidinyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414559.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414569.png)
![N~3~-[5-({4-[(2-oxopyrrolidin-1-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5414576.png)
![N-{1,1-dimethyl-2-[3-(4-morpholinyl)-1-piperidinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5414587.png)
![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414607.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)
![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)

![2-chloro-N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5414646.png)